(S)-3-(1-Aminopropyl)benzonitrile hydrochloride
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Overview
Description
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminopropyl group attached to the benzene ring, along with a nitrile group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Chiral Amination: A chiral amine is introduced to the benzonitrile derivative under controlled conditions to ensure the formation of the desired stereoisomer.
Hydrochloride Formation: The resulting (S)-3-(1-Aminopropyl)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction Products: Reduction can produce primary amines or other reduced forms.
Substitution Products: Substitution reactions yield various substituted benzonitrile derivatives.
Scientific Research Applications
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The nitrile group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Aminopropyl)benzonitrile: This compound has a similar structure but differs in the position of the aminopropyl group on the benzene ring.
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile: This compound contains an additional hydroxyl group, which can affect its chemical properties and reactivity.
Uniqueness
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the position of the aminopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(1S)-1-aminopropyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNURVDNKGGJE-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC(=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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